molecular formula C4H7NO2 B13120429 (1R,2R)-2-Aminocyclopropane-1-carboxylicacid

(1R,2R)-2-Aminocyclopropane-1-carboxylicacid

Cat. No.: B13120429
M. Wt: 101.10 g/mol
InChI Key: LHKAUBTWBDZARW-PWNYCUMCSA-N
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Description

(1R,2R)-2-Aminocyclopropane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopropane ring structure. This compound is of significant interest due to its role as a precursor in the biosynthesis of ethylene, a plant hormone involved in various physiological processes. Its unique structure and properties make it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Aminocyclopropane-1-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for (1R,2R)-2-Aminocyclopropane-1-carboxylic acid typically involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Aminocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent, temperature, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Aminocyclopropane-1-carboxylic acid involves its role as a precursor in the biosynthesis of ethylene. The compound is converted into ethylene through a series of enzymatic reactions, with the key enzyme being 1-aminocyclopropane-1-carboxylate synthase. This enzyme catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, which is then converted to ethylene by 1-aminocyclopropane-1-carboxylate oxidase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2R)-2-Aminocyclopropane-1-carboxylic acid lies in its chiral centers and its role in ethylene biosynthesis. Its specific stereochemistry is crucial for its biological activity and its applications in asymmetric synthesis.

Biological Activity

(1R,2R)-2-Aminocyclopropane-1-carboxylic acid (also known as ACCA) is a chiral compound with significant biological activity, particularly in the context of plant physiology. This article provides a comprehensive overview of its biological roles, mechanisms, and potential applications based on diverse research findings.

Overview of (1R,2R)-2-Aminocyclopropane-1-carboxylic Acid

(1R,2R)-2-Aminocyclopropane-1-carboxylic acid is an important non-proteinogenic amino acid that serves as a precursor in the biosynthesis of ethylene, a key plant hormone involved in various physiological processes such as fruit ripening, senescence, and stress responses. Its unique cyclopropane structure contributes to its distinct biochemical properties.

The primary mechanism through which (1R,2R)-2-aminocyclopropane-1-carboxylic acid exerts its biological effects is through its conversion to ethylene. Ethylene acts as a signaling molecule that regulates numerous developmental processes and responses to environmental stresses. The enzymatic conversion of ACCA to ethylene is catalyzed by 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), which is influenced by various factors including substrate availability and environmental conditions .

1. Ethylene Biosynthesis

ACCA plays a crucial role in the ethylene biosynthesis pathway. It is synthesized from S-adenosylmethionine (SAM) through the action of ACC synthase. The regulation of ACC levels influences ethylene production and thus impacts plant growth and development .

2. Plant Stress Responses

Research has shown that ACCA can enhance plant resilience against biotic and abiotic stressors. For instance, studies indicate that ACCA treatment can improve maize's resistance to pathogens by modulating ethylene biosynthesis pathways, which are critical for activating defense mechanisms in plants .

3. Physiological Processes

ACCA influences several key physiological processes:

  • Fruit Ripening : Ethylene produced from ACCA is essential for the ripening of fruits.
  • Leaf Abscission : It regulates leaf drop by promoting the necessary physiological changes.
  • Cell Expansion : Ethylene affects cell elongation and expansion during growth .

Study 1: ACCA in Maize Resilience

A study conducted by Kaur et al. (2022) explored the efficacy of ACCA in enhancing maize resilience against pathogens. The results demonstrated that ACCA treatment led to significant improvements in plant growth and defense responses, indicating its potential as a biostimulant in agriculture .

Study 2: Ethylene Regulation

Research published in Frontiers in Plant Science highlighted the role of ACCA in regulating ethylene levels under stress conditions. The study found that exogenous application of ACCA could elevate ethylene production, leading to enhanced stress tolerance in plants .

Comparative Analysis

To better understand the unique properties of (1R,2R)-2-Aminocyclopropane-1-carboxylic acid, it is useful to compare it with other related compounds:

Compound NameStructure TypeUnique Features
1-Aminocyclobutane-1-carboxylic acidCyclobutane derivativeExhibits different biological activities related to cyclic amino acids
1-Amino-2-vinylcyclopropanecarboxylic acidVinyl-substituted cyclopropaneKey building block for inhibitors of hepatitis C virus NS3 protease
3-Aminocyclobutane-1-carboxylic acidCyclobutane derivativeInvolved in different metabolic pathways compared to cyclopropane derivatives

Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

(1R,2R)-2-aminocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m1/s1

InChI Key

LHKAUBTWBDZARW-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C(=O)O

Canonical SMILES

C1C(C1N)C(=O)O

Origin of Product

United States

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